Tetraethyl cyclohexylimidodiphosphate

Description

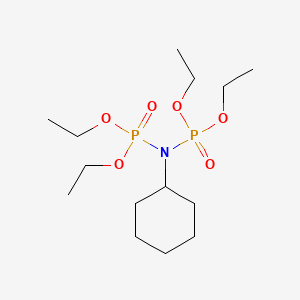

Tetraethyl cyclohexylimidodiphosphate is an organophosphorus compound characterized by a central imidodiphosphate core, where two phosphate groups are bridged by an imido (-NH-) group. The cyclohexyl substituent is attached to the imido nitrogen, while ethyl ester groups occupy the terminal phosphate oxygens. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry, catalysis, or pharmaceutical research. Its structural complexity distinguishes it from simpler tetraethyl organophosphates, such as tetraethyl pyrophosphate or bisphosphonates, as discussed below.

Properties

CAS No. |

113842-12-9 |

|---|---|

Molecular Formula |

C14H31NO6P2 |

Molecular Weight |

371.35 g/mol |

IUPAC Name |

N,N-bis(diethoxyphosphoryl)cyclohexanamine |

InChI |

InChI=1S/C14H31NO6P2/c1-5-18-22(16,19-6-2)15(14-12-10-9-11-13-14)23(17,20-7-3)21-8-4/h14H,5-13H2,1-4H3 |

InChI Key |

CESXDEATWMWPAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N(C1CCCCC1)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

- The synthetic routes for tetraethyl cyclohexylimidodiphosphate are not well-documented. industrial production methods typically involve the reaction of lead tetraethyl (TEL) with cyclohexylamine or its derivatives.

- Reaction conditions may vary, but the overall process aims to form the desired compound.

Chemical Reactions Analysis

- Tetraethyl cyclohexylimidodiphosphate can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include acids, bases, and other nucleophiles.

- Major products formed depend on the specific reaction conditions.

Scientific Research Applications

- Tetraethyl cyclohexylimidodiphosphate has limited documented research applications due to its historical use as a fuel additive.

- further investigation could explore its potential in medicinal chemistry or as a precursor for other compounds.

Mechanism of Action

- The exact mechanism by which tetraethyl cyclohexylimidodiphosphate exerts its effects remains unclear.

- It may interact with cellular targets or participate in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between tetraethyl cyclohexylimidodiphosphate and related organophosphorus compounds:

Key Observations :

- The imidodiphosphate core in the target compound provides greater rigidity compared to linear phosphate chains (e.g., hexaethyl tetraphosphate).

Pharmacological and Toxicological Profiles

- Hexaethyl Tetraphosphate and Tetraethyl Pyrophosphate : Both act as acetylcholinesterase inhibitors, with tetraethyl pyrophosphate showing higher neurotoxicity in animal studies. Their mechanisms contrast with physostigmine (a carbamate) and neostigmine (a quaternary ammonium compound), which exhibit reversible inhibition .

- This compound: No direct pharmacological data is available, but its bulkier structure may reduce bioavailability compared to linear analogs.

Regulatory and Commercial Considerations

- Tetraethyl Lead and Organophosphonates (): Classified under strict trade codes (e.g., 2931.10.20 for tetraethyl lead). The target compound’s complexity may place it under niche regulatory categories, similar to tributyltin compounds or methylphosphonates .

- Tetraethyl Dithiopyrophosphate : Listed in hazardous material databases (EnvironmentalChemistry.com ), requiring specific shipping protocols (UNRTDG codes). The target compound’s absence from such lists implies lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.